(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile
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Overview
Description
“(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile” is a complex organic compound. It contains several functional groups including an amine group (-NH2), a nitrile group (-CN), and ether groups (-O-). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of this compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the prop-2-enenitrile part of the molecule suggests that this compound could exist in different isomeric forms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine group could participate in acid-base reactions, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the ether groups could be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amine and nitrile groups could make this compound soluble in polar solvents .Scientific Research Applications
Quantum Chemical Investigation
- A study by Irfan et al. (2015) explored the electro-optical and charge-transport properties of a similar compound, demonstrating its potential as an efficient hole-transport material. This highlights the compound's relevance in electronic and optoelectronic applications (Irfan et al., 2015).
Synthesis and Biological Activity
- Sulpizio et al. (2016) reported on the synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, providing insights into the biological applications of similar compounds (Sulpizio et al., 2016).
Photoisomerization Study
- Research by Chiacchio et al. (1988) on the E/Z photoisomerization of related compounds offers valuable information on their photochemical properties, relevant for materials science and photonics (Chiacchio et al., 1988).
Crystal Structure and Chemical Properties
- Yang et al. (2011) presented the crystal structure of a novel cyanopyridine, which can provide foundational knowledge for understanding the structural and chemical properties of related compounds (Yang et al., 2011).
Molecular and Photophysical Properties
- Percino et al. (2016) analyzed the molecular and photophysical properties of α,β-unsaturated acrylonitrile derivatives, contributing to the understanding of the optical and electronic characteristics of such compounds (Percino et al., 2016).
Synthesis and Characterization
- Tayade and Waghmare (2016) conducted a study on the synthesis and characterization of related compounds, which is useful for understanding the chemical synthesis process and structural properties (Tayade & Waghmare, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-24-19-10-17(11-20(12-19)25-2)23-14-16(13-22)15-4-6-18(7-5-15)26-9-3-8-21/h4-7,10-12,14,23H,3,8-9H2,1-2H3/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSKCRDBFYFQFI-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)OCCCF)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)N/C=C(\C#N)/C2=CC=C(C=C2)OCCCF)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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